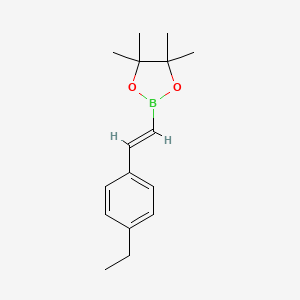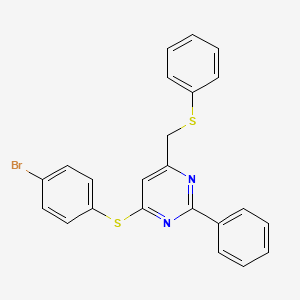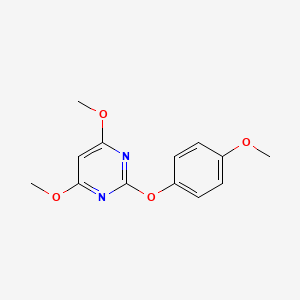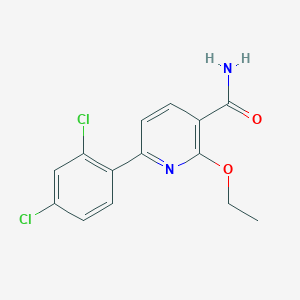
(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as ESTD, is a boron-containing compound with a wide range of applications in the fields of organic synthesis, biochemistry, and medicine. The compound has been studied for its ability to facilitate the formation of cyclic and polycyclic molecules, as well as for its potential as a therapeutic agent.
Applications De Recherche Scientifique
Oxidative Coupling Reactions
This compound could potentially be used in oxidative coupling reactions . These reactions are important in the synthesis of various organic compounds, and the presence of a boronic ester group in the compound could facilitate these reactions.
Cycloaddition Reactions
Cycloaddition reactions are a type of chemical reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule like water to form a larger one . This compound could potentially be used in such reactions due to its unsaturated nature.
Preparation of Allyl Vinyl Ethers
This compound could potentially be used in the preparation of allyl vinyl ethers via Cu-catalyzed coupling with alcohols . Allyl vinyl ethers are useful intermediates in organic synthesis.
Preparation of 5-Vinyl-3-Pyridinecarbonitriles
5-Vinyl-3-pyridinecarbonitriles are compounds that have been identified as PKCθ inhibitors . PKCθ is a protein involved in T cell activation and the compound could potentially be used in the synthesis of these inhibitors.
Use in Proteomics Research
Given its structural features, this compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
6. Use in the Synthesis of Functional Molecules Imidazoles, which are key components to functional molecules used in a variety of everyday applications, could potentially be synthesized using this compound .
Propriétés
IUPAC Name |
2-[(E)-2-(4-ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-6-13-7-9-14(10-8-13)11-12-17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFAINZQODXKD-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)
![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
![2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3038536.png)
![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)



![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)
![2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B3038545.png)